molecular formula C18H30N2Sn B2660165 2-Tributylstannylpyridine-3-carbonitrile CAS No. 1443543-18-7

2-Tributylstannylpyridine-3-carbonitrile

Cat. No.: B2660165
CAS No.: 1443543-18-7
M. Wt: 393.162
InChI Key: SQPRUCACYDGVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tributylstannylpyridine-3-carbonitrile is an organotin compound that features a pyridine ring substituted with a nitrile group and a tributylstannyl group. This compound is primarily used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tributylstannylpyridine-3-carbonitrile can be synthesized through a multi-step process. One common method involves the stannylation of a pyridine derivative. The reaction typically involves the use of a palladium catalyst and a stannylating agent such as tributyltin chloride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Tributylstannylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Cross-Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridine derivatives with different oxidation states.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Tributyltin Chloride: Used in the stannylation process.

    Solvents: Tetrahydrofuran, toluene, and other organic solvents.

    Inert Atmosphere: Nitrogen or argon to prevent unwanted side reactions.

Major Products

    Pyridine Derivatives: Formed through substitution and cross-coupling reactions.

    Organotin Compounds: Resulting from the stannylation process.

Scientific Research Applications

2-Tributylstannylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and the development of bioactive compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Tributylstannylpyridine-3-carbonitrile involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-palladium intermediate, which then reacts with the organotin compound to form a new carbon-carbon bond. This process is highly efficient and allows for the selective formation of complex organic structures.

Comparison with Similar Compounds

Similar Compounds

    2-Tributylstannylpyridine: Similar structure but lacks the nitrile group.

    2-Tributylstannylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    2-Tributylstannylfuran: Features a furan ring instead of a pyridine ring.

Uniqueness

2-Tributylstannylpyridine-3-carbonitrile is unique due to the presence of both the nitrile group and the tributylstannyl group on the pyridine ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

2-tributylstannylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N2.3C4H9.Sn/c7-4-6-2-1-3-8-5-6;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPRUCACYDGVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443543-18-7
Record name 2-(tributylstannyl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.